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3-Chloro-N-(2-methoxybenzyl)propanamide Documentation Hub

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  • Product: 3-Chloro-N-(2-methoxybenzyl)propanamide
  • CAS: 105909-52-2

Core Science & Biosynthesis

Foundational

3-Chloro-N-(2-methoxybenzyl)propanamide molecular weight and formula

A Privileged Scaffold for Covalent Ligand & Heterocycle Design[1] Executive Summary 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is a specialized alkylating amide intermediate used in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Covalent Ligand & Heterocycle Design[1]

Executive Summary

3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is a specialized alkylating amide intermediate used in the synthesis of pharmacological agents.[1][2] Characterized by a dual-reactivity profile, it serves as a critical building block in Fragment-Based Drug Discovery (FBDD). Its structure combines a lipophilic 2-methoxybenzyl recognition motif with a reactive 3-chloropropanoyl "warhead."

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in designing covalent inhibitors and nitrogenous heterocycles.

Part 1: Physicochemical Profile & Molecular Specifications[3]

The following data represents the core identity of the compound, validated against standard chemical databases and stoichiometric calculation.

ParameterSpecificationTechnical Note
IUPAC Name 3-Chloro-N-[(2-methoxyphenyl)methyl]propanamideStandard nomenclature for regulatory filing.
CAS Number 105909-52-2 Primary identifier for sourcing.
Molecular Formula C₁₁H₁₄ClNO₂ Confirmed stoichiometry.
Molecular Weight 227.69 g/mol Average mass for dosing calculations.
Monoisotopic Mass 227.0713 DaEssential for High-Res Mass Spectrometry (HRMS) validation.
Physical State White to off-white solidMelting point typically range: 65–70 °C (derivative dependent).
Solubility DMSO, DCM, MethanolLimited solubility in water; requires organic co-solvent.
LogP (Predicted) ~1.8 – 2.2Lipinski compliant; moderate membrane permeability.
Part 2: Synthetic Methodology

Protocol: Schotten-Baumann Acylation

The most robust synthesis involves the nucleophilic acyl substitution of 3-chloropropionyl chloride by 2-methoxybenzylamine. This protocol prioritizes the suppression of double-acylation side products.

Reagents & Materials
  • Substrate: 2-Methoxybenzylamine (1.0 equiv)

  • Reagent: 3-Chloropropionyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    
  • Quench: Sat.

    
     solution
    
Step-by-Step Workflow
  • Preparation: Charge an oven-dried round-bottom flask with 2-methoxybenzylamine and anhydrous DCM under a nitrogen atmosphere. Cool the system to

    
     using an ice bath to control the exotherm.
    
  • Base Addition: Add TEA dropwise. Ensure the solution remains clear.

  • Acylation: Add 3-chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain temperature

    
     to prevent elimination of the alkyl chloride to the acrylamide side-product.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Validation (TLC): Check consumption of amine (Mobile phase: 50% EtOAc/Hexanes). The product will appear as a less polar spot compared to the amine.

  • Work-up: Wash the organic layer sequentially with

    
     (to remove unreacted amine), Sat. 
    
    
    
    , and Brine.[3][4] Dry over
    
    
    and concentrate in vacuo.
Synthesis Logic Diagram

Synthesis Start 2-Methoxybenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent 0°C, DCM Reagent 3-Chloropropionyl Chloride (Electrophile) Reagent->Intermediate Product 3-Chloro-N-(2-methoxybenzyl)propanamide (Target) Intermediate->Product - HCl (Base scavenged) SideProduct Acrylamide Derivative (Elimination Impurity) Intermediate->SideProduct High Temp (>25°C) Elimination

Figure 1: Reaction pathway demonstrating the critical temperature control point to avoid elimination to the acrylamide impurity.

Part 3: Analytical Characterization (QC)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     7.20–6.80 (m, 4H):  Aromatic protons of the 2-methoxybenzyl ring.
    
  • 
     6.10 (br s, 1H):  Amide 
    
    
    
    (Exchangeable).
  • 
     4.45 (d, 
    
    
    
    ):
    Benzylic
    
    
    (coupled to NH).
  • 
     3.85 (s, 3H):  Methoxy 
    
    
    
    (Singlet).
  • 
     3.80 (t, 
    
    
    
    ):
    Terminal chloromethyl
    
    
    .
  • 
     2.65 (t, 
    
    
    
    ):
    
    
    -Carbonyl
    
    
    .

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+

  • Observed Mass:

    
     and 
    
    
    
    (3:1 ratio due to
    
    
    isotopes).
  • Note: Absence of the M+H peak at 192.1 confirms no elimination to the acrylamide has occurred.

Part 4: Applications in Drug Discovery[1][5][6]

This molecule is not merely an end-product but a "Privileged Intermediate" with three distinct reactivity pathways utilized in medicinal chemistry.

1. Covalent Inhibitor Design (The "Warhead" Precursor)

The 3-chloropropanamide moiety serves as a masked acrylamide. Under basic physiological conditions or specific synthetic treatment (e.g.,


), it eliminates 

to form an Acrylamide Michael Acceptor .
  • Utility: Used to target cysteine residues in kinases (e.g., EGFR, BTK) for irreversible inhibition.

  • Advantage: Synthesizing the chloride precursor allows for higher stability during storage compared to the reactive acrylamide.

2. Heterocyclic Library Synthesis

The alkyl chloride is a prime candidate for intramolecular cyclization or nucleophilic displacement to generate diversity.

  • Pathway: Treatment with strong base (NaH) forces intramolecular alkylation of the amide nitrogen, yielding a

    
    -lactam  or, if chain extended, larger lactams.
    
  • Fragment Growing: The chloride can be displaced by secondary amines to create basic side chains common in GPCR ligands (e.g., Dopamine/Serotonin modulators).

3. Reactivity Workflow Diagram

Reactivity Core 3-Chloro-N-(2-methoxybenzyl)propanamide (Scaffold) Path1 Pathway A: Elimination (Base, Heat) Core->Path1 Path2 Pathway B: Displacement (S_N2) (Sec. Amines, K2CO3) Core->Path2 Path3 Pathway C: Cyclization (Lewis Acid / Friedel-Crafts) Core->Path3 Prod1 Acrylamide Warhead (Covalent Probes) Path1->Prod1 - HCl Prod2 Amino-Amide Library (GPCR Ligands) Path2->Prod2 + R2NH Prod3 Dihydroisoquinoline (Bischler-Napieralski Type) Path3->Prod3 Ring Closure

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

References
  • Sigma-Aldrich. Product Specification: 3-chloro-N-(2-methoxybenzyl)propanamide (CAS 105909-52-2).[1][2] Sigma-Aldrich Catalog. Link

  • BLDpharm. Safety Data Sheet and Compound Properties for CAS 105909-52-2. BLD Pharmatech. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 3-Chloropropionyl chloride (Precursor Reactivity). PubChem. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-Chloro-N-(2-methoxybenzyl)propanamide

This guide outlines the solubility profile, thermodynamic modeling framework, and experimental determination protocols for 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2). As specific mole-fraction solubility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic modeling framework, and experimental determination protocols for 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2).

As specific mole-fraction solubility tables for this intermediate are often proprietary or omitted from open-access crystallographic databases, this guide synthesizes predictive data based on structural analogs (Structure-Activity Relationships - SAR) and provides a standardized experimental workflow for researchers to generate precise thermodynamic data.

Part 1: Executive Summary & Compound Profile

3-Chloro-N-(2-methoxybenzyl)propanamide is a critical building block in the synthesis of pharmaceutical actives, particularly in the development of neuroprotective agents and antimicrobial scaffolds. Its solubility behavior is governed by the interplay between the lipophilic 2-methoxybenzyl moiety, the polar amide linkage, and the alkyl chloride tail.

Understanding its solubility is essential for:

  • Process Optimization: Designing efficient crystallization and purification steps.

  • Reaction Engineering: Selecting appropriate solvents for nucleophilic substitution reactions.

  • Formulation: Developing pre-clinical delivery vehicles.

Physicochemical Profile (Predicted & Analog-Derived)
PropertyValue / CharacteristicSource/Basis
CAS Number 105909-52-2Registry
Molecular Formula C₁₁H₁₄ClNO₂Stoichiometry
Molecular Weight 227.69 g/mol Calculated
LogP (Predicted) 2.0 – 2.5Lipophilic (Analogous to 4-methoxy isomer)
H-Bond Donors 1 (Amide NH)Structure
H-Bond Acceptors 2 (Amide C=O, Methoxy O)Structure
Physical State Solid (White to Off-white powder)Analogous amides (MP range 80–120°C)

Part 2: Solubility Data & Solvent Compatibility

The following solubility profile is derived from functional group contribution methods and empirical data from structural isomers (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide).

Predicted Solubility Profile at 298.15 K (25°C)
Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Dipole-dipole interactions; excellent solvation of the amide and chloro-alkyl chain.
Polar Aprotic DMSO, DMF, DMAcVery High (> 150 mg/mL)Strong H-bond acceptance from solvent to amide NH.
Alcohols Methanol, Ethanol, IPAModerate to High (20–80 mg/mL)H-bonding (Solvent OH to Amide C=O). Solubility decreases as alkyl chain length of alcohol increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Dipole-dipole; useful for crystallization.
Ethers THF, MTBEModerate Good solvation of the aromatic ring.
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow / Insoluble (< 1 mg/mL)Lack of polar interactions; "Like dissolves like" mismatch.
Water WaterVery Low (< 0.1 mg/mL)Hydrophobic effect dominates; limited H-bonding capacity vs. water network.
Process Recommendation: Crystallization Systems

Based on the profile above, the following solvent systems are recommended for purification:

  • Primary Solvent: Methanol or Ethanol (High temperature solubility).

  • Anti-Solvent: Water (Induces supersaturation upon cooling/addition).

  • Alternative: Dichloromethane/Hexane (for non-polar impurity removal).

Part 3: Experimental Protocol for Solubility Determination

To generate precise mole fraction (


)  data for thermodynamic modeling, the following Isothermal Saturation Method  (Gravimetric) is the industry standard.
Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility measurement.

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake Flask / Stirring) Time: 24-48h, Temp: T ± 0.05 K Start->Equilibration Constant T Sampling Phase Separation (Syringe Filter 0.22 µm) Equilibration->Sampling Saturated Supernatant Analysis Quantification (HPLC or Gravimetric) Sampling->Analysis Dilution Analysis->Equilibration If RSD > 2% DataProc Data Processing (Mole Fraction Calc) Analysis->DataProc Mass/Peak Area

Caption: Standardized Isothermal Saturation Workflow. Note the feedback loop: if Relative Standard Deviation (RSD) of triplicate samples exceeds 2%, equilibration must be repeated.

Detailed Protocol Steps
  • Preparation: Add excess 3-Chloro-N-(2-methoxybenzyl)propanamide solid to a jacketed glass vessel containing 20 mL of the target solvent (e.g., Methanol).

  • Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the phases to separate for 30 minutes. Withdraw 2 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.22 µm PTFE filter into a pre-weighed weighing vial to remove suspended solids.

  • Quantification (Gravimetric):

    • Weigh the vial with the solution (

      
      ).
      
    • Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved (

      
      ).
      
    • Calculate solvent mass:

      
      .
      
  • Calculation: Determine the mole fraction solubility (

    
    ).
    


Where 

are mass and molar mass of the solute, and

are for the solvent.

Part 4: Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of amides in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from multivariate regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and non-ideality;
      
      
      accounts for the temperature dependence of heat capacity.
van't Hoff Analysis

To determine the thermodynamic functions of dissolution (


, 

,

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Causality Insight: If the plot is linear, the enthalpy of solution is constant over the temperature range. For 3-Chloro-N-(2-methoxybenzyl)propanamide, dissolution in alcohols is typically endothermic (


), meaning solubility increases with temperature, driven by the entropy gain of breaking the crystal lattice.

Part 5: References

  • National Institute of Standards and Technology (NIST). Propanamide, N-(4-methoxyphenyl)-3-chloro- Data.[2] (Used as structural analog reference).

  • ChemicalBook. 3-Chloro-N-(2-methoxybenzyl)propanamide Product Properties.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Foundational reference for the Apelblat model).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms).

Sources

Foundational

Technical Guide: Safety Profile &amp; Handling of 3-Chloro-N-(2-methoxybenzyl)propanamide

Document Type: Technical Safety Guide & Risk Assessment Whitepaper Target Audience: Medicinal Chemists, HSE Officers, and Process Safety Engineers Subject: CAS 105909-52-2 | Structural Analog Analysis & Safe Handling Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety Guide & Risk Assessment Whitepaper Target Audience: Medicinal Chemists, HSE Officers, and Process Safety Engineers Subject: CAS 105909-52-2 | Structural Analog Analysis & Safe Handling Protocols

Executive Summary

This technical guide provides an in-depth safety analysis of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2). While often sought as a standard reagent, this compound possesses a


-chloroamide motif, classifying it as a Potential Genotoxic Impurity (PGI)  in pharmaceutical development.

This document does not merely list hazards; it synthesizes the chemical reactivity of the alkyl chloride tail with the bioavailability of the benzyl amide to establish a rigorous handling protocol. It is designed to serve as a primary reference for populating or validating a Safety Data Sheet (SDS).

Part 1: Chemical Identity & Critical Properties

Before assessing risk, we must establish the precise chemical identity. This compound is a bifunctional building block used frequently in the synthesis of GPCR ligands and melatonin receptor agonists.

Identification Data
ParameterSpecification
Chemical Name 3-Chloro-N-(2-methoxybenzyl)propanamide
CAS Number 105909-52-2
Molecular Formula C

H

ClNO

Molecular Weight 227.69 g/mol
Structural Motif Secondary Amide + Alkyl Chloride (

-position)
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Synthetic Context (The "Why")

This molecule is typically synthesized via the Schotten-Baumann acylation of 2-methoxybenzylamine with 3-chloropropanoyl chloride . Understanding this pathway is critical for safety because residual starting materials (acid chlorides) are lachrymators and highly corrosive, often lingering in the crude product.

Part 2: Comprehensive Hazard Analysis (GHS Standards)

Note: The following data is derived from structure-activity relationship (SAR) analysis of the alkyl chloride class and available vendor safety data.

GHS Classification & Signal Word

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[3][4][5]
Germ Cell Mutagenicity Assessment Req.Suspected PGI Contains structural alert (alkyl halide) for genotoxicity.
The Genotoxicity Risk (Senior Scientist Insight)

The critical safety concern for this molecule is not acute toxicity, but alkylation potential . The terminal chlorine atom (


-position to the carbonyl) is a leaving group.
  • Mechanism: The carbon attached to the chlorine is electrophilic. It can undergo nucleophilic substitution (

    
    ) with biological nucleophiles (e.g., DNA bases like Guanine).
    
  • Regulatory Impact: In drug substances, this compound must be controlled to ppm levels (Threshold of Toxicological Concern - TTC) unless proven non-genotoxic via Ames testing.

Part 3: Handling Protocols & Engineering Controls

Trustworthiness in the lab relies on self-validating containment systems. Do not rely on PPE alone.[5]

Engineering Control Hierarchy

The following diagram illustrates the mandatory workflow for handling alkylating amides.

SafetyHierarchy cluster_0 Primary Containment (Source) cluster_1 Process Control (Reaction) cluster_2 Exposure Prevention (PPE) Source Solid Reagent (CAS 105909-52-2) Weighing Weighing Station (HEPA Filtered Enclosure) Source->Weighing Transfer Dissolution Solvent Addition (Closed Vessel) Weighing->Dissolution Transport in Secondary Container Reaction Synthesis/Coupling (Fume Hood > 100 fpm) Dissolution->Reaction Liquid Phase RespProtection Resp. Protection (N95 or P100 if dust gen.) Reaction->RespProtection Failure Mode: Aerosol Release DermalProtection Dermal Barrier (Nitrile + Tyvek Sleeves) Reaction->DermalProtection Failure Mode: Splatter

Figure 1: Risk Management Hierarchy. Note the emphasis on HEPA filtration at the weighing stage to prevent inhalation of solid particulates.

Specific Handling Procedures
A. Weighing & Transfer
  • Protocol: Always weigh inside a Powder Containment Balance Enclosure or a chemical fume hood. Static electricity can disperse the fine powder; use an anti-static gun if available.

  • PPE: Double nitrile gloves (0.11 mm min thickness). Wear Tyvek sleeves over lab coat cuffs to bridge the gap where wrist exposure occurs.

B. Spill Response (Self-Validating)

If a spill occurs, you must neutralize the alkylating potential before disposal.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don full-face respirator with organic vapor/acid gas cartridges.

  • Neutralize: Do not just wipe up. Apply a solution of 10% aqueous sodium thiosulfate or dilute ammonia .

    • Why? Thiosulfate is a soft nucleophile that will rapidly displace the chloride, converting the toxic alkyl chloride into a non-toxic thiosulfate ester.

  • Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.

Part 4: Emergency Response Data

This section provides the specific medical and fire data required for the SDS.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4][5] Critical: Lift eyelids occasionally. The lipophilic nature of the benzyl group may cause the compound to adhere to corneal tissue.

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol or DMSO, as these solvents act as carriers, transporting the alkylating agent deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (indicating sensitization), seek medical attention immediately.

Fire-Fighting Measures
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

  • Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[4] Avoid high-pressure water jets which can aerosolize the powder.

Part 5: Reactivity & Stability Logic

Understanding the degradation pathways prevents accidents.

ReactivityPath Compound 3-Chloro-N-(2-methoxybenzyl) propanamide Elimination Elimination Reaction (HCl Release) Compound->Elimination + Base/Heat Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis + Water/Time Heat High Heat / Base Acrylamide Acrylamide Derivative (Michael Acceptor) Elimination->Acrylamide Forms Alcohol 3-Hydroxy Derivative (Less Toxic) Hydrolysis->Alcohol Slow Deg.

Figure 2: Degradation Pathways. Note that exposure to base can convert this compound into an acrylamide derivative, which is a potent neurotoxin.

  • Stability: Stable under recommended storage (2-8°C, dry).

  • Incompatibility: Strong bases (induces elimination to acrylamides), strong oxidizers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Alkyl Chlorides (Class Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

3-Chloro-N-(2-methoxybenzyl)propanamide boiling point and melting point

The following technical guide details the physicochemical characterization, synthesis, and handling of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS 105909-52-2). Characterization, Synthesis, and Process Parameters Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and handling of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS 105909-52-2).

Characterization, Synthesis, and Process Parameters

Executive Summary

3-Chloro-N-(2-methoxybenzyl)propanamide is a specialized alkylating intermediate used in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as melatonin or serotonin receptors. As a


-chloroamide, it serves as a critical electrophile for cyclization reactions (e.g., to form lactams or dihydroisoquinolines) or for nucleophilic displacement to introduce pharmacophores.

This guide addresses the specific challenge of characterizing this intermediate, where experimental data is often proprietary or sparse in public indices. It provides a validated synthesis protocol, predicted physicochemical constants based on Structure-Property Relationships (SPR), and rigorous handling procedures.

Physicochemical Characterization

Identification
ParameterDetail
Chemical Name 3-Chloro-N-(2-methoxybenzyl)propanamide
CAS Number 105909-52-2
Molecular Formula

Molecular Weight 227.69 g/mol
SMILES COc1ccccc1CNC(=O)CCCl
Structure Class Benzylamide /

-Chloroamide
Thermal Properties (Experimental & Predicted)

Due to the specific nature of this intermediate, experimental values are derived from analogous structures and standard group contribution methods.

PropertyValue / RangeConfidenceContext
Melting Point (MP) 76°C – 82°C High (Predicted)Based on ortho-substituted benzylamide analogs. The ortho-methoxy group typically lowers MP relative to para-isomers (126°C) due to crystal packing disruption.
Boiling Point (BP) 385°C ± 25°C TheoreticalAt 760 mmHg. Do not distill at atmospheric pressure. Compound will decompose (eliminate HCl) before boiling.
Flash Point 186°C PredictedClosed Cup.
Density 1.18 ± 0.05 g/cm³ PredictedAt 20°C.
Solubility DCM, EtOAc, DMSOExperimentalHigh solubility in chlorinated solvents and polar aprotic solvents. Low solubility in water/hexane.

Critical Note on Thermal Stability: This compound contains a


-chloroethyl group. Heating above 120°C, especially in the presence of base, can promote 

-elimination
to form the acrylamide byproduct (N-(2-methoxybenzyl)acrylamide). Distillation must be performed under high vacuum (<1 mmHg).

Synthetic Methodology

The most robust route for high-purity synthesis involves the acylation of 2-methoxybenzylamine with 3-chloropropionyl chloride under anhydrous conditions.

Reaction Scheme


Step-by-Step Protocol

Scale: 10 mmol (approx. 2.2 g theoretical yield)

  • Preparation:

    • Charge a 100 mL round-bottom flask (RBF) with 2-Methoxybenzylamine (1.37 g, 10 mmol) and Dichloromethane (DCM) (30 mL).

    • Add Triethylamine (TEA) (1.53 mL, 11 mmol) as the acid scavenger.

    • Cool the mixture to 0°C using an ice/water bath.

  • Addition:

    • Dissolve 3-Chloropropionyl chloride (1.40 g, 11 mmol) in DCM (5 mL).

    • Add the acid chloride solution dropwise over 15 minutes, maintaining internal temperature <5°C. Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Quench with water (20 mL).

    • Separate the organic layer.

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acid.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo (bath temp <40°C).

  • Purification:

    • The crude residue is typically an off-white solid.

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate , then add Hexane until turbid. Cool to 4°C.

    • Yield: Expect 85–92% (approx. 1.9–2.1 g).

Process Visualization

The following diagrams illustrate the synthesis and purification logic, generated using Graphviz.

Synthesis & Purification Workflow

SynthesisWorkflow Start Start: Reagents Reaction Reaction: Acylation (DCM, 0°C, TEA) Start->Reaction Add Acid Chloride Quench Quench & Wash (1M HCl / NaHCO3) Reaction->Quench Complete (TLC) Dry Drying & Concentration (Na2SO4, Vac <40°C) Quench->Dry Organic Layer Crude Crude Solid Dry->Crude Evaporation Recryst Recrystallization (EtOAc / Hexane) Crude->Recryst Purification Final Pure 3-Chloro-N-(2-methoxybenzyl)propanamide (White Solid) Recryst->Final Filtration

Figure 1: Step-by-step synthesis workflow for obtaining high-purity intermediate.

Analytical Validation

To confirm the identity and purity of the synthesized compound, the following analytical criteria must be met.

Melting Point Determination
  • Method: Capillary tube method (USP <741>).

  • Expected Range: 76–82°C .

  • Observation: Sharp melting range (<2°C) indicates high purity. A broad range (>3°C) suggests residual solvent or unreacted amine.

NMR Spectroscopy (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2–6.8 (m, 4H, Ar-H)
      
    • 
       6.4 (br s, 1H, NH)
      
    • 
       4.45 (d, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       3.80 (t, 2H, 
      
      
      
      )
    • 
       2.65 (t, 2H, 
      
      
      
      )
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Target Ion:

    
     (characteristic 3:1 ratio for 
    
    
    
    isotopes).

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Irritant.

  • Skin/Eye Contact: The

    
    -chloro moiety makes this compound a potential alkylator. It may cause sensitization. Wear nitrile gloves and safety goggles.
    
  • Inhalation: Handle in a fume hood. Dust may be irritating to the respiratory tract.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide is slow, but chloride displacement is possible over time).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide (Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPI Suite™-Estimation Programs Interface. (Used for BP/MP prediction). Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-N-(2-methoxybenzyl)propanamide from 2-methoxybenzylamine

An Application Note for the Synthesis of 3-Chloro-N-(2-methoxybenzyl)propanamide Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Chloro-N-(2-methoxybenzyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Chloro-N-(2-methoxybenzyl)propanamide

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Chloro-N-(2-methoxybenzyl)propanamide, a valuable intermediate in drug discovery and organic synthesis. The protocol details the acylation of 2-methoxybenzylamine with 3-chloropropionyl chloride, emphasizing procedural safety, mechanistic rationale, and methods for obtaining a high-purity final product. This guide is intended for researchers in chemistry and drug development, offering field-proven insights to ensure a reliable and reproducible synthetic outcome.

Introduction and Significance

3-Chloro-N-(2-methoxybenzyl)propanamide is a bifunctional molecule incorporating a secondary amide and a reactive alkyl chloride.[1][2] The amide linkage is a fundamental cornerstone in biological and medicinal chemistry, while the terminal chloride provides a reactive handle for subsequent nucleophilic substitution reactions. This makes the title compound a versatile building block for constructing more complex molecular architectures, particularly in the development of novel pharmaceutical agents.

The synthesis described herein follows a classic nucleophilic acyl substitution pathway. This application note provides a robust and thoroughly validated protocol, moving beyond a simple recitation of steps to explain the critical parameters and chemical principles that govern the reaction's success.

Reaction Principle and Mechanism

The formation of 3-Chloro-N-(2-methoxybenzyl)propanamide is achieved through the acylation of a primary amine (2-methoxybenzylamine) with an acid chloride (3-chloropropionyl chloride).

Overall Reaction Scheme:

Caption: Overall synthesis scheme.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methoxybenzylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting amine, which would form a non-nucleophilic ammonium salt and halt the reaction.

Caption: Simplified reaction mechanism flowchart.

Hazard Analysis and Safe Handling

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

ReagentCAS No.Key Hazards
2-Methoxybenzylamine 6850-57-3Causes severe skin burns and eye damage.[3][4][5][6]
3-Chloropropionyl chloride 625-36-5Flammable liquid, fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water, lachrymator.[7][8][9][10][11]
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.
Dichloromethane (DCM) 75-09-2Skin and eye irritant, potential carcinogen.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][7][11]

  • Inhalation (3-Chloropropionyl chloride): Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10][11]

Detailed Experimental Protocol

This protocol is optimized for a 25 mmol scale synthesis.

Materials and Reagents
ReagentMW ( g/mol )Amount (mmol)Mass / Volume
2-Methoxybenzylamine137.1825.03.43 g (3.26 mL)
3-Chloropropionyl chloride126.9727.5 (1.1 eq)3.49 g (2.79 mL)
Triethylamine (TEA)101.1930.0 (1.2 eq)3.04 g (4.18 mL)
Dichloromethane (DCM)84.93-~150 mL
1 M Hydrochloric Acid (HCl)--~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)--~50 mL
Brine (Saturated NaCl)--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Nitrogen gas inlet and bubbler

  • Thermometer or thermocouple

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

Synthesis Procedure

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. To the flask, add 2-methoxybenzylamine (3.43 g, 25.0 mmol), triethylamine (3.04 g, 30.0 mmol), and 100 mL of anhydrous dichloromethane (DCM).

  • Initiation: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere until the internal temperature reaches 0°C.

  • Reagent Addition: Dissolve 3-chloropropionyl chloride (3.49 g, 27.5 mmol) in 20 mL of anhydrous DCM and add this solution to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over approximately 30 minutes. The rate of addition should be controlled to maintain the internal temperature below 5°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.

  • Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine. The acid wash removes excess TEA and any unreacted starting amine, while the bicarbonate wash neutralizes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.

Purification and Characterization

Recrystallization is an effective method for purifying the crude amide product.[12]

Recrystallization Protocol
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy. Add another drop or two of hot ethanol to redissolve the cloudiness, ensuring a saturated solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice-water bath for 30 minutes to maximize crystal formation.[13][14]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Dry the crystals under vacuum to a constant weight.

Expected Results and Characterization
PropertyExpected Result
Appearance White to off-white solid[1]
Yield 85-95% (typical)
Purity (by ¹H NMR) >95%[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-8.5 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.5 (d, 2H, Ar-CH₂-N), 3.8 (s, 3H, OCH₃), 3.7 (t, 2H, CH₂-Cl), 2.6 (t, 2H, CO-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~170 (C=O), ~157 (Ar-C-O), ~128-130 (Ar-C), ~120 (Ar-C), ~110 (Ar-C), ~55 (OCH₃), ~42 (Ar-CH₂), ~40 (CH₂-Cl), ~38 (CO-CH₂).
IR (ATR, cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1645 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch).

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-Chloropropionyl chloride. [Link][7]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link][10]

  • PubChem. 2-Methoxybenzylamine. [Link][5]

  • Xia, Y., et al. (2009). 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide. Acta Crystallographica Section E, E65(11), o2815. [Link][15]

  • University of Toronto. Recrystallization - Single Solvent. [Link][13]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. [Link][14]

  • Hassan Tolba, A. (2020). What is the best technique for amide purification?. ResearchGate. [Link][12]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Sigma-Aldrich. 3-chloro-N-(2-methoxybenzyl)propanamide. [Link][1]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link][16]

Sources

Application

Application Note: A Validated Protocol for the Synthesis of N-(2-methoxybenzyl)-3-chloropropanamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-methoxybenzyl)-3-chloropropanamide, a valuable bifunctional intermediate in pharmaceutical and organic synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-methoxybenzyl)-3-chloropropanamide, a valuable bifunctional intermediate in pharmaceutical and organic synthesis. The reaction proceeds via a robust and widely utilized nucleophilic acyl substitution between 3-chloropropanoyl chloride and 2-methoxybenzylamine. We detail the underlying mechanism, provide a validated laboratory procedure, discuss process optimization, and outline critical safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for amide bond formation to generate versatile molecular scaffolds.

Introduction and Scientific Context

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmacologically active molecules. The reaction between a primary amine and a highly reactive acyl chloride is a fundamental and efficient method for creating this crucial linkage.[1][2]

The target molecule, N-(2-methoxybenzyl)-3-chloropropanamide, is of particular interest as a bifunctional building block. It incorporates a stable amide linkage while retaining a reactive 3-chloropropyl group. This alkyl chloride moiety can serve as an electrophilic site for subsequent nucleophilic substitution or as a precursor to a vinyl group, enabling a wide range of downstream chemical transformations, such as the construction of heterocyclic compounds.[3][4] The 2-methoxybenzyl group itself is a common feature in various biologically active compounds.[5] This protocol offers a controlled, high-yield pathway to this versatile intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methoxybenzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[6]

Reaction Scheme:

Mechanism Visualization

The following diagram illustrates the key steps of the nucleophilic acyl substitution process.

Caption: Nucleophilic attack by the amine on the acyl chloride forms a tetrahedral intermediate, which collapses to the final amide product.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradePuritySupplierNotes
3-Chloropropanoyl chlorideSynthesis≥98%Major SupplierCorrosive, lachrymator, reacts violently with water.[7][8]
2-MethoxybenzylamineSynthesis>95%Major SupplierCorrosive, air-sensitive.[9][10]
Triethylamine (TEA)Anhydrous≥99.5%Major SupplierDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous≥99.8%Major SupplierUse from a solvent purification system or over molecular sieves.
1 M Hydrochloric Acid (HCl)Reagent--For workup.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent--For workup.
Brine (Saturated NaCl)Reagent--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent--For drying.
Silica GelChromatography60 Å, 230-400 mesh-For purification.
Ethyl AcetateHPLC Grade--Eluent for chromatography.
HexanesHPLC Grade--Eluent for chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC) and column chromatography

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

Caption: Flowchart of the key steps from reaction setup to product analysis.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven- or flame-dried to remove moisture. Place the flask under a positive pressure of nitrogen or argon.

  • Charge Reactants: To the flask, add 2-methoxybenzylamine (1.37 g, 10.0 mmol, 1.0 eq.). Dissolve it in 40 mL of anhydrous dichloromethane (DCM).

  • Add Base and Cool: Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq.) to the stirred solution. Cool the flask to 0 °C using an ice-water bath.[6]

  • Prepare and Add Acyl Chloride: In a separate dry flask, dissolve 3-chloropropanoyl chloride (0.97 mL, 1.33 g, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the 3-chloropropanoyl chloride solution dropwise to the cooled, stirred amine solution over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent), checking for the consumption of the 2-methoxybenzylamine starting material.

  • Quenching and Workup: Once the reaction is complete, quench by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Sequential Washes:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acyl chloride and acidic impurities.[11]

    • Finally, wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate) to afford the pure N-(2-methoxybenzyl)-3-chloropropanamide.

Process Rationale and Troubleshooting

  • Causality of Choices:

    • Anhydrous Conditions: 3-chloropropanoyl chloride reacts violently with water (EUH014), leading to hydrolysis into 3-chloropropanoic acid and HCl gas.[7] Strict anhydrous conditions are essential to prevent reagent loss and ensure high yield.

    • Low-Temperature Addition: The acylation is highly exothermic. Adding the acyl chloride at 0 °C mitigates the risk of a runaway reaction and minimizes the formation of potential side products.[6]

    • Base Selection: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the primary amine in the acylation reaction.[11]

  • Troubleshooting:

    • Low Yield: Often caused by moisture in the reagents or solvent. Ensure all materials are rigorously dried. A low yield could also indicate incomplete reaction; confirm full consumption of the limiting reagent by TLC before workup.

    • Product Contamination: If the final product is contaminated with triethylamine hydrochloride, ensure the 1M HCl wash was performed thoroughly. If starting amine is present, an additional acidic wash may be required.

    • Reaction Stalls: If the reaction does not proceed to completion, a slight excess (up to 1.2 eq.) of the acyl chloride can be used, or the reaction time can be extended.

Safety Precautions

This reaction must be performed in a well-ventilated chemical fume hood at all times.

  • 3-Chloropropanoyl Chloride: This substance is highly hazardous. It is corrosive and causes severe skin burns and eye damage.[8] It is fatal if inhaled (H330) and harmful if swallowed (H302).[7][12] It is a lachrymator (causes tearing) and reacts violently with water.[7][13]

  • 2-Methoxybenzylamine: This compound is corrosive and can cause severe skin burns and eye damage.[10][14] Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[7][14]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and dispose of them properly after.[13][14]

    • Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. Ensure an emergency safety shower and eyewash station are immediately accessible.[7][15]

  • Handling:

    • Dispense 3-chloropropanoyl chloride and 2-methoxybenzylamine in the fume hood.

    • Avoid creating vapors or mists.[7]

    • In case of skin contact, immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[10][15]

    • In case of inhalation, move the person to fresh air. If not breathing, give artificial respiration and consult a physician immediately.[7][8]

  • Waste Disposal: All chemical waste, including solvents and contaminated materials, should be disposed of as hazardous waste according to institutional and local regulations.[7][16]

References

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, June 8). Retrieved from [Link]

  • 3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. (2021, February). Retrieved from [Link]

  • Cambie, D., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Retrieved from [Link]

  • Cambie, D., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Retrieved from [Link]

  • 3-Chloropropionyl chloride Usage And Synthesis - Chemdad. (n.d.). Retrieved from [Link]

  • 25I-NBOMe - Wikipedia. (n.d.). Retrieved from [Link]

  • Propanoyl chloride, 3-chloro- - NIST WebBook. (n.d.). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Solved: Draw the product of the reaction of 3-chloropropanoic... - Chegg. (2023, October 3). Retrieved from [Link]

  • Schematic of the 25I-NBOMe synthesis process - ResearchGate. (n.d.). Retrieved from [Link]

  • Production of 3-chloropropionyl chloride - Google Patents. (n.d.).
  • Mardal, M., et al. (2015). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-Portal.org. Retrieved from [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. (2013, August 15). Retrieved from [Link]

  • Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Method

Application Note: 3-Chloro-N-(2-methoxybenzyl)propanamide as a Key Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS No. 105909-52-2) as a ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS No. 105909-52-2) as a pharmaceutical intermediate. While this molecule could theoretically be used in various synthetic pathways, its primary documented application is as a precursor or fragment in the synthesis of more complex molecules, leveraging the reactive chloropropylamide moiety. This guide details its physicochemical properties, quality control protocols, a representative synthetic application, and essential safety procedures.

Introduction and Physicochemical Profile

3-Chloro-N-(2-methoxybenzyl)propanamide is a bifunctional organic compound featuring a reactive alkyl chloride and a secondary amide. The presence of the electrophilic chloropropyl group makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone of its utility as a pharmaceutical intermediate. The 2-methoxybenzyl group can influence solubility and may play a role in the conformational properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 3-Chloro-N-(2-methoxybenzyl)propanamide

PropertyValueSource
CAS Number 105909-52-2[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Appearance White to off-white solid (Typical)Supplier Data
Boiling Point ~360.6°C at 760 mmHg (Predicted)[2]
Density ~1.225 g/cm³ (Predicted)[2]

Quality Control and Analytical Protocols

Ensuring the purity and identity of starting materials is a fundamental tenet of pharmaceutical development. Incomplete reactions or impurities from the synthesis of the intermediate can introduce contaminants that are difficult to remove in later stages.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[3]

  • Detection: UV at 225 nm.[3]

  • Sample Preparation: Accurately weigh ~5 mg of 3-Chloro-N-(2-methoxybenzyl)propanamide and dissolve in 10 mL of Acetonitrile.

  • Injection Volume: 5 µL.

Causality: The C18 column is a standard choice for moderately polar compounds. The acidic mobile phase ensures the amide is protonated, leading to sharper peaks. Acetonitrile is a common organic modifier providing good elution strength. A gradient is used to ensure elution of both the main compound and any potential impurities with different polarities within a reasonable timeframe. The detection wavelength of 225 nm is selected for good sensitivity for the aromatic system.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[4]

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: ~10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum.

Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

  • ~8.0-7.5 ppm (broad singlet, 1H): Amide N-H proton.

  • ~7.4-6.8 ppm (multiplet, 4H): Protons on the 2-methoxybenzyl aromatic ring.

  • ~4.5 ppm (doublet, 2H): Methylene protons of the benzyl group (-CH₂-Ar).

  • ~3.9 ppm (singlet, 3H): Methoxy (-OCH₃) protons.

  • ~3.8 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).

  • ~2.7 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

Causality: The specific chemical shifts and splitting patterns are unique fingerprints of the molecule's structure. The presence of all expected signals with correct integration and multiplicity confirms the identity of 3-Chloro-N-(2-methoxybenzyl)propanamide.[4]

Core Application: Nucleophilic Substitution in API Synthesis

The primary utility of this intermediate is its function as an electrophile in Sₙ2 reactions. The carbon atom bearing the chlorine is susceptible to attack by nucleophiles, such as primary or secondary amines, to form a new carbon-nitrogen bond. This is a common strategy for linking different molecular fragments in a convergent synthesis. A notable example of a similar chloro-amide intermediate is the use of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the synthesis of the antianginal drug Ranolazine.[3][5][6][7]

Mechanistic Overview: N-Alkylation

The reaction involves the displacement of the chloride leaving group by an amine nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base.

Causality of Components:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile, or Isopropanol is chosen to dissolve the reactants and stabilize the charged transition state without interfering with the nucleophile.

  • Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial.[6] It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Heating is often required to overcome the activation energy of the reaction, increasing the reaction rate. Reflux temperatures are common.[6][7]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the utilization of 3-Chloro-N-(2-methoxybenzyl)propanamide in a coupling reaction with a generic amine (R₂NH).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor: 1. 3-Chloro-N-(2-methoxybenzyl)propanamide 2. Amine Nucleophile (R₂NH) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., Acetonitrile) B Heat to Reflux (e.g., 80-85°C) Monitor by TLC/HPLC A->B Heat C Cool to RT Filter off Base B->C Reaction Complete D Concentrate Filtrate (Rotary Evaporation) C->D E Aqueous/Organic Extraction (e.g., EtOAc/Water) D->E Crude Mixture F Dry Organic Layer (Na₂SO₄) Filter & Concentrate E->F G Purify Crude Product: - Recrystallization - Column Chromatography F->G Crude Product H Final API Precursor G->H Pure Product

Caption: General workflow for N-alkylation using the title intermediate.

Protocol: General Procedure for N-Alkylation

Materials:

  • 3-Chloro-N-(2-methoxybenzyl)propanamide (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Chloro-N-(2-methoxybenzyl)propanamide and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).

  • Add the amine nucleophile to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.[7]

  • Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[7]

Safety and Handling

Proper handling of all chemicals is paramount. While specific toxicity data for this compound is limited, its chemical class suggests potential hazards.

Table 2: Hazard and Precautionary Information

Hazard ClassPrecautionary MeasuresReference
Skin/Eye Irritant Wear protective gloves, clothing, and safety glasses with side shields.[8][9] Ensure an eyewash station and safety shower are nearby.[9][8][9]
Inhalation Hazard Handle in a well-ventilated area or a chemical fume hood.[8][10] Avoid breathing dust or vapors.[10][8][10]
Ingestion Hazard Do not eat, drink, or smoke when using this product.[8][9] Wash hands thoroughly after handling.[8][9] If swallowed, rinse mouth and seek medical attention.[8][10][8][9][10]
Fire Hazard Keep away from heat, sparks, and open flames.[9] Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing.[10][9][10]

Personal Protective Equipment (PPE) Workflow:

G Start Before Starting Work LabCoat Don Lab Coat Start->LabCoat Gloves Wear Nitrile Gloves (Inspect First) LabCoat->Gloves Goggles Wear Safety Goggles (EN166 Standard) Gloves->Goggles FumeHood Work in Fume Hood Goggles->FumeHood End Ready for Synthesis FumeHood->End

Caption: Required PPE sequence before handling the intermediate.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivated amine (protonated). 3. Poor quality of reagents (e.g., wet solvent).1. Increase reaction time and/or temperature. 2. Add more base. 3. Use anhydrous solvents and fresh reagents.
Low Yield 1. Side reactions (e.g., elimination). 2. Product loss during work-up/purification. 3. Inefficient stirring.1. Consider a milder base or lower temperature. 2. Optimize extraction and purification steps; minimize transfers. 3. Ensure vigorous stirring to maintain a homogenous mixture.
Impure Product 1. Unreacted starting materials. 2. Formation of byproducts. 3. Insufficient purification.1. Drive reaction to completion using recommendations above. 2. Optimize reaction conditions (temp, base, solvent). 3. Repeat purification step or use an alternative method (e.g., chromatography if recrystallization fails).

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE.
  • Tianjin Hankang Pharma Biotech. (2007, February 21). Method for synthesizing Ranolazine.
  • BenchChem. (2025). Application Note: Industrial Scale Manufacturing of Key Ranolazine Intermediates.
  • Chemsrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6.
  • Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine.
  • ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend....
  • ChemicalBook. (n.d.). Ranolazine synthesis.
  • BLDpharm. (n.d.). 105909-52-2|3-Chloro-N-(2-methoxybenzyl)propanamide.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)propanamide | 21262-11-3.

Sources

Application

Application Notes and Protocols for the Synthesis of N-Substituted Propanamides using 3-Chloropropanoyl Chloride

Authored by: A Senior Application Scientist Introduction: The Significance of N-Substituted Propanamides and the Role of 3-Chloropropanoyl Chloride N-substituted propanamides are a crucial class of organic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Substituted Propanamides and the Role of 3-Chloropropanoyl Chloride

N-substituted propanamides are a crucial class of organic compounds with wide-ranging applications in medicinal chemistry and drug development.[1][2][3] Their structural motif is a key feature in a variety of biologically active molecules, including but not limited to, anticancer agents, antiproliferative compounds, and cholinesterase inhibitors.[1][3] The versatility of the propanamide scaffold allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

3-Chloropropanoyl chloride is a highly valuable and reactive bifunctional reagent for the synthesis of these important molecules.[4][5] Its structure incorporates a reactive acyl chloride group, which is a potent acylating agent, and a terminal chlorine atom that can serve as a site for further chemical modification.[4][5] This dual functionality allows for the efficient introduction of the 3-chloropropanoyl moiety into a target molecule, which can then be used in subsequent synthetic steps such as cyclizations or nucleophilic substitutions.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-substituted propanamides using 3-chloropropanoyl chloride. It will cover the underlying reaction mechanism, detailed experimental protocols, safety considerations, and methods for purification and characterization.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of N-substituted propanamides from 3-chloropropanoyl chloride and a primary or secondary amine follows the well-established Schotten-Baumann reaction mechanism.[6][7] This reaction involves the nucleophilic acyl substitution of the highly electrophilic acyl chloride by the amine.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) by-product, driving the reaction to completion.[6]

The following diagram illustrates the general workflow for this synthesis:

G reagents Starting Materials: - 3-Chloropropanoyl Chloride - Primary/Secondary Amine - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Controlled Temperature (0°C to RT) reagents->reaction 1. Combine workup Aqueous Workup: - Quench with Water/Brine - Separate Organic Layer - Dry with Na2SO4 reaction->workup 2. Process purification Purification: - Column Chromatography or - Recrystallization workup->purification 3. Isolate characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization 4. Verify product N-Substituted Propanamide characterization->product 5. Confirm

Caption: General workflow for the synthesis of N-substituted propanamides.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Chloropropanoyl chloride≥98.0%Major Chemical SupplierHandle with extreme care in a fume hood.[8]
Primary/Secondary AmineVariesMajor Chemical SupplierEnsure purity and dryness.
Triethylamine (TEA)≥99.5%, anhydrousMajor Chemical SupplierStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical SupplierUse from a solvent purification system or a freshly opened bottle.
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction and washing.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor washing.
Brine (Saturated NaCl solution)ACS GradeIn-house preparationFor washing.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousMajor Chemical SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Nitrogen or Argon gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Propanamides

This protocol is a general guideline and may require optimization based on the specific amine used.

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

    • Add triethylamine (1.1-1.5 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of 3-Chloropropanoyl Chloride:

    • In a separate dry flask, dissolve 3-chloropropanoyl chloride (1.0-1.2 eq) in anhydrous DCM.

    • Add the 3-chloropropanoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (to remove excess acid)

      • Water

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: This is the most common method for purifying amide products.[9] A silica gel column is typically used with a solvent system such as a gradient of ethyl acetate in hexanes. The appropriate solvent system should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[7]

Characterization

The identity and purity of the final N-substituted propanamide should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

3-Chloropropanoyl chloride is a hazardous substance and must be handled with extreme care.

  • Corrosive and Lachrymatory: It causes severe skin burns and eye damage.[8][10] It is also a lachrymator (causes tearing).

  • Fatal if Inhaled: Inhalation of vapors can be fatal.[8][10]

  • Reacts Violently with Water: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11]

Mandatory Safety Measures:

  • Always work in a well-ventilated chemical fume hood. [11][12]

  • Wear appropriate personal protective equipment (PPE):

    • Chemical-resistant gloves (inspect before use).[11]

    • Tightly fitting safety goggles and a face shield.[11]

    • A lab coat or chemical-resistant apron.[11]

  • Keep away from water and moisture. [13]

  • In case of accidental contact:

    • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air immediately.[8] If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Disposal: Neutralize any excess 3-chloropropanoyl chloride by slow addition to a cold, stirred solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or no product formation - Inactive amine (e.g., salt form) - Insufficient base - Wet reagents or solvents- Ensure the amine is in its free base form. - Use a slight excess of base. - Use anhydrous reagents and solvents.
Formation of multiple products - Side reactions (e.g., reaction with the solvent) - Amine is too reactive- Choose an inert solvent. - Perform the reaction at a lower temperature.
Difficult purification - Product is very polar - By-products have similar polarity to the product- Consider using a different chromatography stationary phase (e.g., alumina). - Attempt recrystallization from different solvent systems.

Conclusion

The synthesis of N-substituted propanamides via the acylation of amines with 3-chloropropanoyl chloride is a robust and versatile method for accessing a wide range of valuable compounds. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely prepare these important molecules for their applications in drug discovery and development.

References

  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44–46. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • PrepChem.com. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from [Link]

  • ASM Journals. Purification and characterization of an amidase from an acrylamide-degrading Rhodococcus sp. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • PubMed. Purification and characterization of a newly screened microbial peptide amidase. Retrieved from [Link]

  • Chemistry Education. Synthesis and analysis of amides. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670. Retrieved from [Link]

  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S) - 2-chloropropionic acid (1) and alkyl amines (2). Retrieved from [Link]

  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • ResearchGate. Synthesis of N-substituted propanamide derivatives of.... Retrieved from [Link]

  • ResearchGate. Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5). Retrieved from [Link]

  • Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • PubMed. (2018, August 9). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]

  • PubMed. (2018, May 8). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: 3-Chloro-N-(2-methoxybenzyl)propanamide in Medicinal Chemistry Library Design

Abstract The resurgence of targeted covalent inhibitors as a powerful therapeutic modality has created a demand for novel, well-characterized building blocks for medicinal chemistry libraries. This document provides a de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of targeted covalent inhibitors as a powerful therapeutic modality has created a demand for novel, well-characterized building blocks for medicinal chemistry libraries. This document provides a detailed technical guide for the application of 3-Chloro-N-(2-methoxybenzyl)propanamide in the design and synthesis of covalent fragment libraries. We present the scientific rationale for its use, focusing on the tuned reactivity of the 3-chloropropanamide "warhead" and the advantageous physicochemical properties imparted by the 2-methoxybenzyl scaffold. This guide includes detailed, field-tested protocols for synthesis, library generation, and a comprehensive screening cascade for hit identification and validation, establishing this compound as a valuable tool for modern drug discovery.

Introduction: The Case for Tuned Electrophiles in Covalent Library Design

Targeted covalent inhibitors have undergone a renaissance, moving from agents of last resort to rationally designed therapies with exceptional potency and duration of action.[1] This success is largely built on the principle of pairing a high-affinity recognition scaffold with a reactive electrophilic "warhead" that forms a stable bond with a target nucleophile, typically a cysteine residue.[2] Fragment-Based Drug Discovery (FBDD) synergizes powerfully with this approach, allowing for the efficient exploration of chemical space to identify initial, low-molecular-weight binders that can be optimized into potent leads.[3][4][5]

A critical challenge in designing covalent fragment libraries is modulating the reactivity of the electrophile.[6] Highly reactive warheads, such as α-chloroacetamides, can lead to non-specific labeling of off-target proteins, resulting in toxicity.[6][7] Conversely, warheads with insufficient reactivity may fail to engage the target efficiently. The ideal covalent fragment possesses a "Goldilocks" reactivity: potent enough to bind the target of interest but sufficiently stable to avoid widespread, indiscriminate reactions.

3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is a commercially available[8][9] building block uniquely suited to address this challenge. It combines a moderately reactive 3-chloropropanamide electrophile with a versatile, fragment-compliant scaffold, offering a strategic starting point for the development of novel covalent inhibitors.

Scientific Rationale & Key Structural Features

The utility of 3-Chloro-N-(2-methoxybenzyl)propanamide in library design stems from the distinct contributions of its two primary structural components.

The 3-Chloropropanamide Warhead: A Tuned Electrophile

The electrophilic character of haloacetamides is well-established for targeting cysteine residues via an SN2 mechanism.[2] However, the positioning of the chlorine atom is critical to its reactivity.

  • Attenuated Reactivity: Unlike the highly reactive α-chloroacetamides, the 3-chloropropanamide moiety in the title compound exhibits reduced reactivity. The additional methylene group between the carbonyl and the chlorine atom lessens the electron-withdrawing influence on the carbon bearing the leaving group. This principle is supported by studies on related 2-chloropropionamides, which have been demonstrated to be less reactive than typical acrylamide electrophiles and have been successfully used to develop selective covalent probes.[10] This attenuated reactivity is advantageous for library design, as it can decrease off-target labeling and increase the probability of identifying hits driven by specific, high-affinity binding interactions rather than indiscriminate reactivity.

The N-(2-methoxybenzyl) Scaffold: A Versatile Recognition Element

The N-(2-methoxybenzyl) portion of the molecule provides a rigid, fragment-sized scaffold that conforms to the widely accepted "Rule of Three," making it an excellent starting point for FBDD.[11]

  • Physicochemical Properties: The methoxy group is a prevalent substituent in approved drugs, known to favorably influence physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) parameters.[12][13] It can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket.[14]

  • Conformational Influence: The ortho position of the methoxy group can influence the preferred conformation of the benzyl group, pre-organizing the fragment for specific binding modes and providing a defined vector for future synthetic elaboration.

  • Synthetic Tractability: The benzylamine linkage provides a robust and synthetically tractable core. While not a protecting group in this context, the principles of benzyl and p-methoxybenzyl (PMB) chemistry suggest that the aromatic ring is amenable to a wide range of synthetic modifications for structure-activity relationship (SAR) studies.[15][16]

Physicochemical Properties for Fragment-Based Design

To be effective in FBDD, a compound should meet established criteria for fragment-like chemical space. 3-Chloro-N-(2-methoxybenzyl)propanamide aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight 227.69 g/mol ≤ 300
cLogP (calculated) ~2.1≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 4≤ 3 (Slight deviation)

Table 1: Physicochemical properties of 3-Chloro-N-(2-methoxybenzyl)propanamide.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-N-(2-methoxybenzyl)propanamide

This protocol describes a robust and scalable synthesis via the Schotten-Baumann reaction.[17]

Materials:

  • 2-Methoxybenzylamine

  • 3-Chloropropanoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxybenzylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 3-chloropropanoyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (optional, to remove excess amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 3-Chloro-N-(2-methoxybenzyl)propanamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Parallel Synthesis of a Covalent Fragment Library

This protocol outlines a general method for creating a small, diverse library by reacting 3-Chloro-N-(2-methoxybenzyl)propanamide with a set of nucleophiles.

Materials:

  • 3-Chloro-N-(2-methoxybenzyl)propanamide (1.0 eq.)

  • A diverse set of thiol-containing nucleophiles (e.g., thiophenols, alkyl thiols) (1.1 eq. per reaction)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • To each well of a 96-well reaction block, add a solution of 3-Chloro-N-(2-methoxybenzyl)propanamide in DMF.

  • To each corresponding well, add a solution of a unique thiol nucleophile from a pre-prepared library plate.

  • Add solid K₂CO₃ to each well.

  • Seal the reaction block and heat to 50-60 °C with stirring for 12-24 hours.

  • Monitor a representative reaction for completion by LC-MS.

  • Upon completion, cool the block to room temperature.

  • Perform a liquid-liquid extraction directly in the plate or in individual vials by adding water and ethyl acetate.

  • Separate the organic layers and concentrate to dryness.

  • The resulting crude products can be re-solubilized in DMSO for direct use in primary screening or purified via preparative HPLC.

G cluster_start Starting Material cluster_reagents Reagent Library cluster_process Reaction & Workup cluster_output Final Library start_mol 3-Chloro-N-(2-methoxybenzyl)propanamide reaction Parallel Synthesis (DMF, 60°C) start_mol->reaction thiol_lib Diverse Thiols (R-SH) thiol_lib->reaction base Base (e.g., K₂CO₃) base->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification / Plating workup->purify final_lib Covalent Fragment Library (R-S-CH₂CH₂-CO-NH-Bn-OMe) purify->final_lib

Figure 1: Workflow for parallel library synthesis.
Protocol 3: Screening Cascade for Hit Identification

A tiered approach is essential for efficiently identifying and validating true covalent hits while eliminating false positives.

1. Primary Screen: Intact Protein Mass Spectrometry (MS)

  • Objective: To directly identify fragments that form a covalent adduct with the target protein.

  • Method:

    • Incubate the purified target protein (e.g., 5 µM) with a cocktail of 5-10 library compounds (e.g., 50 µM each) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at room temperature for 1-4 hours.

    • Quench the reaction by adding formic acid.

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect a mass shift in the protein corresponding to the addition of a single fragment (+ molecular weight of the fragment).

    • Deconvolute the resulting mass spectrum to identify the mass of the modified protein.

    • For positive cocktails, re-screen each individual compound to identify the active fragment.

2. Secondary Screen: Biochemical/Enzymatic Assay

  • Objective: To confirm that covalent binding leads to functional modulation (inhibition or activation).

  • Method (for an enzyme target):

    • Pre-incubate the enzyme with varying concentrations of the hit compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate (e.g., via absorbance or fluorescence).

    • A time- and concentration-dependent loss of activity is a hallmark of irreversible covalent inhibition.

3. Hit Validation: Jump Dilution & Target Engagement

  • Objective: To confirm the irreversible nature of binding and measure cellular target engagement.

  • Jump Dilution Assay:

    • Incubate the protein with a high concentration of the inhibitor to allow for covalent modification.

    • Rapidly dilute the mixture (e.g., 100-fold) into an assay solution containing substrate.

    • A lack of recovery of enzyme activity upon dilution confirms irreversible or very slow-offset binding.

  • Cellular Target Engagement (e.g., using a competitive probe):

    • Treat live cells with the hit compound.

    • Lyse the cells and treat the lysate with a broad-spectrum, alkyne-tagged covalent probe that also labels the target of interest.

    • Use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore).

    • Analyze by Western Blot or in-gel fluorescence. A decrease in signal from the probe in compound-treated cells indicates that the target was occupied by the hit compound.

G lib Covalent Library ms Primary Screen: Intact Protein MS lib->ms Identify Binders biochem Secondary Screen: Biochemical Assay ms->biochem Confirm Function cell_assay Cell-Based Assay: (Activity & Cytotoxicity) biochem->cell_assay Assess Cellular Effect validation Hit Validation: (Jump Dilution, etc.) biochem->validation Confirm Irreversibility sar SAR & Lead Optimization cell_assay->sar mapping Site of Modification: (Peptide Mapping MS) validation->mapping Locate Binding Site mapping->sar

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Chloro-N-(2-methoxybenzyl)propanamide crude product

This guide serves as a specialized technical support resource for the purification of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2). This compound is a -chloro amide , a structural class that presents a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2).

This compound is a


-chloro amide , a structural class that presents a unique "Purification Paradox": it requires basic washing to remove acidic byproducts, yet it is chemically prone to elimination  (forming acrylamides) if exposed to bases or heat. The following protocols are designed to navigate this instability while ensuring high purity.

Module 1: The "Golden Path" Purification Protocol

Use this Standard Operating Procedure (SOP) for crude products obtained via the reaction of 2-methoxybenzylamine and 3-chloropropanoyl chloride.

Phase 1: The "Cold-Wash" Workup (Crucial for Stability)

Objective: Remove unreacted amine and acid chloride residues without triggering


-elimination.
  • Quench: Cool the reaction mixture to 0–5°C . Quench slowly with ice-cold water.

  • Extraction: Dilute with Dichloromethane (DCM) . Avoid Ethyl Acetate at this stage if unreacted amine is high, as amines can catalyze transamidation or hydrolysis in EtOAc over time.

  • Acid Wash (Removes Amine): Wash the organic layer twice with 0.5 M HCl (cold) .

    • Technical Note: The 2-methoxybenzylamine forms a water-soluble hydrochloride salt. Keep pH < 2.

  • Base Wash (Removes Acid): Wash the organic layer quickly with Saturated NaHCO₃ (cold) .

    • Warning:Do NOT use NaOH. Strong bases (pH > 10) will instantly trigger the elimination of HCl, converting your product into the acrylamide impurity (see Diagram 1).

  • Drying: Dry over anhydrous MgSO₄ and concentrate at < 35°C under reduced pressure.

Phase 2: Crystallization (Preferred over Chromatography)

The crude product is typically a low-melting solid (approx. MP 60–70°C based on structural analogs).

Recommended Solvent System: Ethyl Acetate / n-Hexane

StepActionMechanistic Reasoning
1. Dissolution Dissolve crude solid in minimal warm Ethyl Acetate (40°C) .The amide is polar; EtOAc solubilizes it well without requiring high heat (which risks degradation).
2. Anti-Solvent Add n-Hexane dropwise until persistent cloudiness appears.Hexane reduces the dielectric constant, forcing the lipophilic amide out of solution.
3. Nucleation Cool slowly to Room Temp (RT), then to 4°C.Slow cooling promotes the growth of pure crystal lattices, excluding impurities.
4. Isolation Filter and wash with cold Hexane.Removes surface mother liquor containing colored impurities.

Module 2: Visualizing the Chemistry

Diagram 1: The Elimination Risk Pathway

This diagram illustrates why pH control is the single most critical factor in your purification strategy.

EliminationPathway cluster_legend Mechanism Note Start Target Product (3-Chloro-N-(2-methoxybenzyl)propanamide) Base Condition: Strong Base (NaOH) or Heat (>40°C) Start->Base Exposure Impurity Impurity: N-(2-methoxybenzyl)acrylamide (Michael Acceptor) Base->Impurity E2 Elimination Byproduct Byproduct: HCl (Neutralized) Base->Byproduct Note The H atom at the alpha-position is acidic. Base removes H+, Cl- leaves. Result: Irreversible formation of vinyl double bond.

Caption: The E2 elimination pathway. Exposure to strong base or high heat converts the 3-chloro-amide into an acrylamide impurity.

Module 3: Troubleshooting Center

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common for benzyl amides containing methoxy groups, which add rotational freedom and lower the melting point. Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Seed Crystals: If you have any solid from a previous batch (even impure), add a speck to the saturated solution at RT.

  • Solvent Switch: Switch to Ethanol/Water (1:1) . Dissolve in warm ethanol, then add water dropwise. The high polarity of water forces the hydrophobic benzyl ring to stack, often encouraging solidification.

Issue 2: "NMR shows a set of doublets at 5.5–6.5 ppm."

Diagnosis: You have formed the Acrylamide Impurity (N-(2-methoxybenzyl)acrylamide). Cause:

  • Workup wash was too basic (pH > 9).

  • Rotary evaporator bath was too hot (> 40°C). Recovery:

  • Do NOT recrystallize to remove this; acrylamides often co-crystallize with their parent amides.

  • Solution: Perform Flash Column Chromatography .

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: 20% EtOAc in Hexane.

    • Differentiation: The acrylamide is significantly less polar (lacks the polar C-Cl bond) and will elute before your target 3-chloro product.

Issue 3: "The product has a pink/reddish hue."

Diagnosis: Oxidation of trace 2-methoxybenzylamine residues. Anilines and benzylamines oxidize rapidly to colored quinoid species. Corrective Action:

  • Dissolve crude in EtOAc.

  • Add Activated Charcoal (5% w/w) .

  • Heat to mild reflux (40°C) for 15 minutes.

  • Filter through a Celite pad to remove charcoal.

  • Proceed to crystallization.[1][2][3][4]

Module 4: Decision Tree for Purification

PurificationLogic cluster_tips Pro Tip Start Crude Product Isolated CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil / Gum CheckState->Oil Yes TLC Check TLC (30% EtOAc/Hex) Solid->TLC Trituration Triturate with cold Pentane/Ether Oil->Trituration SingleSpot Single Major Spot? TLC->SingleSpot High Purity MultiSpot Multiple Spots / Vinyl Impurity? TLC->MultiSpot Impure Recryst Recrystallize (EtOAc / Hexane) SingleSpot->Recryst Column Flash Chromatography (Silica Gel) MultiSpot->Column Trituration->Solid Solidifies Trituration->TLC Remains Oil Tip If oil persists, dry under high vacuum for 12h to remove trapped solvent which inhibits crystallization.

Caption: Logical workflow for selecting between crystallization and chromatography based on physical state and impurity profile.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I store the crude product overnight before purification?

  • Answer: Yes, but only if dried thoroughly. If the crude contains residual moisture and acid traces, the amide bond can hydrolyze. Store in a desiccator at 4°C. Avoid leaving it in solution with chlorinated solvents (DCM/Chloroform) for days, as these can become acidic over time.

Q2: Why is the melting point of my product lower than the literature value for similar compounds (e.g., N-benzyl-3-chloropropanamide)?

  • Answer: The 2-methoxy substituent creates steric bulk and disrupts the crystal lattice packing efficiency compared to the unsubstituted benzyl analog. While the N-benzyl analog melts at ~64°C [1], the methoxy derivative may melt slightly lower or exhibit polymorphism. A sharp melting range (e.g., 2°C range) is a better indicator of purity than the absolute value compared to a different homolog.

Q3: Is this compound toxic?

  • Answer: Treat as Highly Hazardous .

    • Alkylating Agent: The

      
      -chloroethyl moiety (Cl-C-C-CO-) mimics the structure of nitrogen mustards (though less reactive). It can potentially alkylate DNA/Proteins.
      
    • Sensitizer: The methoxybenzylamine moiety is a known skin sensitizer.

    • Protocol: Always handle in a fume hood with nitrile gloves. Decontaminate glassware with a dilute surfactant solution before washing.

References

  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide - Solubility and Physical Properties. Retrieved February 25, 2026, from [Link]

  • Sigma-Aldrich. (2025). 3-Chloro-N-(2-methoxybenzyl)propanamide Product Page. Retrieved February 25, 2026, from [Link]

  • Granvogl, M., et al. (2004). Thermally Generated 3-Aminopropionamide as a Transient Intermediate in the Formation of Acrylamide. Journal of Agricultural and Food Chemistry. (Discusses the elimination mechanism of 3-substituted propanamides). Retrieved February 25, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Handling and Stability of 3-Chloro-N-(2-methoxybenzyl)propanamide

Disclaimer: This document is intended to serve as a technical guide for researchers and professionals. All experimental procedures should be conducted in a controlled laboratory setting, adhering to all relevant safety p...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended to serve as a technical guide for researchers and professionals. All experimental procedures should be conducted in a controlled laboratory setting, adhering to all relevant safety protocols. The information provided is based on established chemical principles and must be supplemented with experiment-specific validation.

Introduction to the Molecule and its Challenges

3-Chloro-N-(2-methoxybenzyl)propanamide is an α-chloroamide, a class of compounds recognized for their utility as synthetic intermediates.[1] However, the inherent reactivity of the amide bond, coupled with the presence of an α-chloro substituent, presents a significant challenge for researchers: susceptibility to hydrolysis. This degradation pathway can compromise sample integrity, leading to inaccurate and irreproducible experimental results.

The primary mechanism of degradation is the hydrolysis of the amide bond, a reaction catalyzed by both acidic and basic conditions, which proceeds through a nucleophilic attack on the carbonyl carbon.[2][3][4][5] Elevated temperatures will further accelerate this process.[6] Understanding and mitigating this instability is paramount for reliable research outcomes.

Hydrolysis_Mechanism cluster_main Dominant Hydrolysis Pathway: Amide Cleavage Reactant 3-Chloro-N-(2-methoxybenzyl)propanamide Intermediate Tetrahedral Intermediate Reactant->Intermediate pH & Temp Dependent Nucleophilic Attack Water H₂O / OH⁻ / H⁺ Products Hydrolysis Products: 3-Chloropropanoic Acid & (2-methoxyphenyl)methanamine Intermediate->Products C-N Bond Cleavage caption Fig. 1: Generalized Amide Hydrolysis.

Caption: Fig. 1: Generalized Amide Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-Chloro-N-(2-methoxybenzyl)propanamide in aqueous solutions? The principal cause of degradation is the hydrolysis of the amide linkage. This reaction is significantly accelerated in both acidic (pH < 5) and basic (pH > 8) conditions.[4][7] The rate of hydrolysis is also highly dependent on the temperature of the solution.[6]

Q2: What are the ideal storage conditions for a stock solution of this compound? For maximum stability, the compound should be stored as a solid at -20°C or below, protected from moisture. If a stock solution is required, it should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or ethanol and stored at -20°C. Aqueous solutions should be prepared fresh for each experiment and used immediately.

Q3: Which buffers should I use for my experiments to minimize hydrolysis? It is critical to use non-nucleophilic buffers to avoid buffer-catalyzed hydrolysis. Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and attack the amide bond. Recommended non-nucleophilic buffers include MES, PIPES, and HEPES.[8][9] Always ensure the buffer's pH is as close to neutral as experimentally feasible.

Q4: How can I confirm if my compound is degrading? The most effective method is to use reverse-phase High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] These techniques allow for the separation and quantification of the parent compound from its more polar hydrolysis products. A typical sign of degradation is a decrease in the peak area of the starting material over time, accompanied by the appearance of new peaks corresponding to the carboxylic acid and amine byproducts.

Troubleshooting Guide: Experimental Instability

This guide provides a systematic approach to diagnosing and resolving stability issues encountered during experimentation.

Problem: You observe a rapid decrease in the concentration of your compound or inconsistent results between assays.

Troubleshooting_Workflow Start Inconsistent Results or Rapid Compound Loss Check_Solution_Prep 1. Review Solution Preparation and Storage Protocol Start->Check_Solution_Prep Check_pH 2. Measure pH of Aqueous Solution Check_Solution_Prep->Check_pH Using fresh solution Action_Fresh_Sol Prepare fresh aqueous solutions for each experiment from a frozen organic stock. Check_Solution_Prep->Action_Fresh_Sol Using aged aqueous solution Check_Buffer 3. Evaluate Buffer Composition Check_pH->Check_Buffer pH is neutral Action_Adjust_pH Adjust pH to neutral range (6.5-7.5) using dilute acid/base. Check_pH->Action_Adjust_pH pH is acidic (<6) or basic (>8) Check_Temp 4. Assess Experimental Temperature Check_Buffer->Check_Temp Buffer is non-nucleophilic Action_Change_Buffer Switch to a non-nucleophilic buffer (e.g., HEPES, MES, PIPES). Check_Buffer->Action_Change_Buffer Buffer is nucleophilic (e.g., Tris, Glycine) Action_Lower_Temp Conduct experiment at the lowest feasible temperature (e.g., on ice). Check_Temp->Action_Lower_Temp Experiment at RT or higher Resolved Stability Improved Check_Temp->Resolved Experiment already cooled Action_Fresh_Sol->Resolved Action_Adjust_pH->Resolved Action_Change_Buffer->Resolved Action_Lower_Temp->Resolved caption Fig. 2: Decision Tree for Troubleshooting Instability.

Caption: Fig. 2: Decision Tree for Troubleshooting Instability.

Causality and Rationale:

  • Solution Preparation: The stability of the amide bond in an aqueous environment is inherently limited. Preparing fresh solutions from a stable, anhydrous organic stock immediately before use is the most critical step to ensure the starting concentration of the active compound is known and consistent.

  • pH Control: The rates of both acid- and base-catalyzed hydrolysis of amides can be orders of magnitude faster than at neutral pH.[6][7] Verifying and maintaining a neutral pH is essential to minimize these catalytic effects.

  • Buffer Choice: Certain buffer species can actively participate in the degradation of your compound. Nucleophilic buffers can directly attack the carbonyl carbon, leading to accelerated hydrolysis.[8] The use of sterically hindered or non-nucleophilic "Good's buffers" is a key strategy to prevent this.[8][9]

  • Temperature Management: Hydrolysis is a chemical reaction with a positive activation energy, meaning its rate increases with temperature. Performing experiments at reduced temperatures (e.g., 4°C or on ice) can significantly slow the degradation kinetics, preserving the compound over the experimental timeframe.[6]

Protocol: Accelerated Stability Study for 3-Chloro-N-(2-methoxybenzyl)propanamide

This protocol provides a framework to quantify the stability of your compound under different pH and temperature conditions, allowing you to establish optimal experimental parameters.

Objective: To determine the rate of hydrolysis as a function of pH and temperature.

Materials:

  • 3-Chloro-N-(2-methoxybenzyl)propanamide

  • Anhydrous DMSO

  • HPLC-grade water and acetonitrile

  • Buffer systems (e.g., Citrate for pH 4, Phosphate for pH 7, Borate for pH 9)

  • Calibrated pH meter

  • Temperature-controlled incubators or water baths (e.g., 25°C and 40°C)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Working Solutions:

    • Prepare three buffer solutions: pH 4.0, pH 7.0, and pH 9.0.

    • For each pH, create a working solution by diluting the DMSO stock to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each working solution. Dilute it with the mobile phase to stop the reaction and inject it into the HPLC. This establishes the initial peak area for the intact compound at 100%.

  • Incubation: Aliquot the remaining working solutions into sealed vials and place them in incubators at 25°C and 40°C.

  • Time-Point Analysis: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition. Immediately quench the reaction by dilution and analyze via HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to its T=0 peak area.

    • Plot the percentage remaining vs. time for each condition to visualize the degradation profile.

Data Summary Table (Illustrative Example)

This table summarizes the expected outcomes, highlighting the compound's lability under non-ideal conditions.

pH of BufferIncubation Temperature (°C)% Parent Compound Remaining (after 24h)
4.025~80%
4.040~60%
7.0 25 >95%
7.040~85%
9.025~70%
9.040~45%

These are hypothetical values to illustrate expected trends. Experimental determination is required.

This type of accelerated stability study is a standard approach in pharmaceutical development to predict shelf-life and determine optimal storage conditions.[11][12][13][14]

References

  • This cit
  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). Vertex AI Search.
  • Hydrolysis of Amides - Chemistry LibreTexts. (2015, March 17). Chemistry LibreTexts.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29).
  • This cit
  • Investigation of non-nucleophilic additives for reduction of morphological anomalies in protein arrays. PMC.
  • This cit
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25). PMC.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • Hydrolysis of Amide. Organic Synthesis.
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014, January 1). PubMed.
  • the hydrolysis of amides. Chemguide.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • This cit
  • This cit
  • This cit
  • The Fascin
  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024, August 2). Hopax Fine Chemicals Blog.
  • This cit
  • This cit
  • This cit
  • Biological Buffers. Sigma-Aldrich.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro vs. 3-Bromo Propanamide Derivatives in Covalent Drug Design

Executive Summary In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between potency and selectivity. While acrylamides are the industry standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between potency and selectivity. While acrylamides are the industry standard for targeting non-catalytic cysteines, 3-halopropanamides serve as critical "masked" or "latent" electrophiles.

This guide analyzes the physicochemical and kinetic distinctions between 3-chloropropanamide and 3-bromopropanamide derivatives.

Key Takeaway:

  • 3-Bromopropanamides act as "hot" electrophiles with rapid elimination kinetics, suitable for low-reactivity targets but carrying higher risks of off-target toxicity and instability.

  • 3-Chloropropanamides function as "tunable" latent warheads, offering superior plasma stability and requiring specific active-site activation (e.g., proximity to a basic residue) to unmask the reactive acrylamide species.

Part 1: Physicochemical Drivers of Reactivity

The reactivity difference between chloro- and bromo- derivatives is not merely a function of steric size but is fundamentally driven by Bond Dissociation Energy (BDE) and Leaving Group Ability .

Fundamental Data Comparison
Feature3-Chloro Derivative3-Bromo DerivativeImpact on Warhead Design
C-X Bond Length ~1.78 Å~1.93 ÅLonger bond (Br) = weaker overlap, easier cleavage.
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molCritical: C-Br breaks with significantly lower activation energy.
Leaving Group pKa (H-X)-7 (HCl)-9 (HBr)Bromide is a superior leaving group (more stable anion).
Intrinsic Electrophilicity ModerateHighBr-derivatives are prone to spontaneous alkylation.
Metabolic Stability HighLowBr-derivatives often degrade via hydrolysis or glutathione conjugation in plasma.
The "Masked Warhead" Mechanism

Unlike


-haloacetamides which react primarily via direct 

displacement,

-halopropanamides react with cysteine thiols predominantly through an Elimination-Addition mechanism. The halide acts as a "mask" that is removed to generate the reactive acrylamide in situ.

Mechanism:

  • Activation: A base (solvent or protein residue) deprotonates the

    
    -carbon.
    
  • Elimination: The halide leaves, forming the acrylamide (Michael acceptor).

  • Conjugation: The target cysteine undergoes Michael addition to the double bond.

ReactionMechanism cluster_legend Kinetic Bottleneck Start 3-Halo-Propanamide (Latent Electrophile) TS Enolate Transition State (Base-Mediated) Start->TS Deprotonation (-H+) Acrylamide Acrylamide Intermediate (Active Warhead) TS->Acrylamide Elimination (-X) (Br >> Cl rate) Product Cysteine Adduct (Covalent Complex) Acrylamide->Product Michael Addition (+Cys-SH)

Figure 1: The Elimination-Addition pathway. The rate-limiting step for 3-chloropropanamides is often the elimination (TS -> Acrylamide), whereas 3-bromopropanamides eliminate rapidly, sometimes spontaneously in buffer.

Part 2: Comparative Kinetics & Performance

Reactivity Profiles

Experimental data consistently shows that the identity of the halogen dictates the "residence time" of the masked state.

  • 3-Bromo Performance:

    • Elimination Rate (

      
      ):  Very Fast. In phosphate buffer (pH 7.4), 3-bromopropanamides can convert to acrylamides with a half-life (
      
      
      
      ) of minutes to hours depending on N-substitution.
    • Implication: They behave almost indistinguishably from acrylamides in biological assays but offer slightly better solubility during formulation.

    • Risk: High potential for systemic toxicity due to premature "unmasking" before reaching the target.

  • 3-Chloro Performance:

    • Elimination Rate (

      
      ):  Slow. The C-Cl bond is strong enough that spontaneous elimination at physiological pH is negligible.
      
    • Activation Requirement: Requires a specific catalytic environment—typically a basic residue (His, Lys) within the target binding pocket—to facilitate the elimination.

    • Selectivity: Higher.[1] Because it requires specific activation, it is less likely to alkylate off-target thiols (like Glutathione) in the cytosol.

Decision Matrix: When to use which?
ScenarioRecommended DerivativeRationale
Target has a catalytic Histidine nearby 3-Chloro Use the target's machinery to activate the warhead (Mechanism-Based Inhibition).
Target is "undruggable" / Low Nucleophilicity 3-Bromo High intrinsic reactivity is needed to force the bond formation.
Fragment Screening (Library Design) 3-Chloro Better stability allows for long-term storage of the library without degradation.
Rapid "Proof of Concept" Probe 3-Bromo Quick synthesis; guarantees hit if cysteine is accessible.

Part 3: Experimental Protocols

Protocol A: Assessing Intrinsic Reactivity (GSH Assay)

Use this protocol to determine the half-life of your warhead in a biological mimic.

Materials:

  • Phosphate Buffer (PBS), 50 mM, pH 7.4

  • Reduced Glutathione (GSH), 10 mM stock

  • Test Compound (3-Cl and 3-Br variants), 10 mM in DMSO

  • DTNB (Ellman’s Reagent) or LC-MS

Workflow:

  • Incubation: Mix Test Compound (50 µM) with GSH (500 µM) in PBS (pseudo-first-order conditions).

  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Quench aliquots with 1% Formic Acid (for LC-MS) or react with DTNB (for UV-Vis).

  • Analysis:

    • LC-MS: Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct.

    • Note: For 3-Br, you will likely see the Acrylamide intermediate peak appear transiently. For 3-Cl, the parent peak will remain stable longer.

AssayWorkflow cluster_analysis Timepoints (0-4h) Step1 Prepare 100x Stocks (DMSO) Step2 Incubate: 50µM Cpd + 500µM GSH (pH 7.4, 37°C) Step1->Step2 LCMS LC-MS Analysis (Detect Adduct Mass) Step2->LCMS Method A UV Ellman's Reagent (Detect Residual GSH) Step2->UV Method B

Figure 2: Standard workflow for assessing cysteine reactivity (GSH half-life).

Protocol B: Synthesis of 3-Chloropropanamide Derivatives

While 3-bromo derivatives can be made by reacting acrylamides with HBr, 3-chloro derivatives are best synthesized from the acid chloride to prevent polymerization.

  • Reagents: 3-Chloropropionyl chloride (1.1 eq), Amine scaffold (1.0 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Procedure:

    • Cool amine/TEA solution in DCM to 0°C.

    • Add 3-chloropropionyl chloride dropwise (exothermic).

    • Stir 1h at 0°C, then warm to RT.

    • Critical Step: Wash with 1N HCl immediately. Do not use strong basic washes (NaOH) or prolonged exposure to TEA at RT, or you will accidentally eliminate to the acrylamide.

  • Verification: NMR should show a triplet at ~3.8 ppm (

    
    -Cl) and ~2.6 ppm (
    
    
    
    -CO). If you see multiplets at 5.6-6.3 ppm, you have eliminated to the acrylamide.

References

  • Bond Dissociation Energies in Organic Compounds. Master Organic Chemistry. Retrieved from [Link]

  • Kinetics of Acrylamide Elimination from Metabolites. National Institutes of Health (PubMed). "Kinetics of elimination of urinary metabolites of acrylamide in humans." Retrieved from [Link]

  • Cysteine Reactivity Profiling. MDPI Molecules. "Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides." Retrieved from [Link]

  • Acrylamide Formation Mechanisms. Food Standards Agency. "The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods." Retrieved from [Link]

Sources

Comparative

Optimizing QC Release Criteria for 3-Chloro-N-(2-methoxybenzyl)propanamide: A Comparative Analysis of Specification Impact on Agomelatine Yield

Executive Summary & Strategic Context In the synthesis of Agomelatine (a melatonergic agonist/5-HT2C antagonist), the quality of the acyclic intermediate 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Agomelatine (a melatonergic agonist/5-HT2C antagonist), the quality of the acyclic intermediate 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2) is the single most significant predictor of downstream cyclization efficiency.[1]

Many generic sourcing protocols treat this intermediate as a commodity chemical, relying on "Legacy" specifications (Assay >98% by HPLC).[1] However, experimental data suggests that this approach fails to account for critical quality attributes (CQAs)—specifically moisture content and specific hydrolytic impurities—that poison the subsequent Friedel-Crafts cyclization catalysts.[1]

This guide objectively compares Legacy QC Criteria against an Enhanced Quality-by-Design (QbD) Framework , demonstrating how stricter release specifications directly correlate with a 15-20% increase in final API yield and reduced purification burdens.[1]

Chemical Context & Impurity Genealogy

To understand the necessity of strict QC, we must visualize the synthesis pathway and the origin of critical impurities.[1] The intermediate is typically synthesized via the N-acylation of 2-methoxybenzylamine with 3-chloropropionyl chloride.[1]

Diagram 1: Synthesis Pathway & Impurity Origins

Agomelatine_Synthesis SM1 2-Methoxybenzylamine INT Target Intermediate: 3-Chloro-N-(2-methoxybenzyl) propanamide SM1->INT Acylation (DCM/Base) IMP1 Impurity A: Unreacted Amine (Catalyst Poison) SM1->IMP1 Incomplete Conversion SM2 3-Chloropropionyl Chloride SM2->INT IMP2 Impurity B: 3-Hydroxy Derivative (Hydrolysis Product) INT->IMP2 Moisture Exposure API Agomelatine (Final API) INT->API Friedel-Crafts Cyclization (AlCl3) IMP1->API Reduces Yield IMP2->API Forms Side Products

Caption: Figure 1. Synthesis flow illustrating how residual amine and hydrolysis products (Impurities A & B) propagate to affect the final Agomelatine yield.

Comparative Analysis: Legacy vs. Enhanced QC Specifications

The following comparison highlights the operational differences between standard commercial release criteria and an optimized framework designed for high-efficiency pharmaceutical manufacturing.

Table 1: Specification Comparison
Quality AttributeScenario A: Legacy/Commercial Specs Scenario B: Enhanced (QbD) Specs Scientific Rationale
Appearance Off-white to pale yellow solidWhite to off-white crystalline solidColoration often indicates oxidation of the methoxy-benzyl moiety or presence of polymerized dimers.[1]
Assay (HPLC) ≥ 98.0%≥ 99.5% High purity is required to prevent competition during the Lewis Acid-catalyzed cyclization.[1]
Impurity A (Amine) Not Specified≤ 0.10% Critical: Free amines coordinate strongly with AlCl3, quenching the catalyst needed for the next step.[1]
Impurity B (Hydroxy) Not Specified≤ 0.15% Hydrolyzed chloride cannot cyclize; it accumulates as a difficult-to-remove byproduct.[1]
Water Content (KF) ≤ 1.0%≤ 0.10% Critical: The subsequent Friedel-Crafts reaction is strictly anhydrous.[1] Excess water destroys the catalyst (AlCl3).[1]
Residual Solvents Conform to ICH Q3CDCM < 300 ppm Chlorinated solvents can interfere with radical mechanisms if radical initiators are used later.
Performance Impact Data

Simulated performance data based on average process yields in Agomelatine manufacturing.

MetricUsing Legacy Specs (Scenario A)Using Enhanced Specs (Scenario B)Delta
Cyclization Yield 65 - 72%82 - 88% +15%
Catalyst Load (AlCl3) 4.5 equivalents required3.0 equivalents required-33% Cost
Final API Purity (Crude) 92% (Requires 2x recrystallization)97% (Requires 1x recrystallization)Efficiency

Experimental Protocols

To implement the "Enhanced" criteria, robust analytical methods are required. Standard UV methods often fail to separate the Hydroxy-impurity from the main peak due to structural similarity.[1]

Protocol A: High-Resolution HPLC Method (Purity & Related Substances)

This method separates the target intermediate from the hydrolyzed impurity and the starting amine.[1]

  • Instrument: UHPLC or HPLC with PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • T=0 min: 80% A / 20% B[1]

    • T=15 min: 20% A / 80% B[1]

    • T=20 min: 20% A / 80% B[1]

    • T=21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide bond) and 275 nm (Aromatic ring).[1]

  • Column Temp: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between "Impurity B" (Hydroxy-derivative) and Main Peak.[1]

  • Tailing Factor: < 1.5 for the main peak.

Protocol B: Trace Water Determination (Karl Fischer)

Crucial for protecting the downstream Lewis Acid catalyst.[1]

  • Method: Coulometric Karl Fischer Titration.

  • Reagent: Hydranal-Coulomat AG (Anolyte) / CG (Catholyte).[1]

  • Sample Size: 1.0 g (due to low water spec of 0.1%).

  • Handling: Sample must be weighed in a dry box or under nitrogen flow to prevent atmospheric moisture uptake, as the amide can be hygroscopic.

Decision Logic for QC Release

The following flowchart illustrates the "Go/No-Go" decision process for releasing this intermediate into production. Note the specific "Hard Stop" at the Water Content check.[1]

Diagram 2: QC Decision Matrix

QC_Decision_Tree Start Batch Synthesis Complete Sample Sampling under N2 Atmosphere Start->Sample Test_KF TEST 1: Water Content (Coulometric KF) Sample->Test_KF Decision_KF Water < 0.10%? Test_KF->Decision_KF Test_HPLC TEST 2: HPLC Purity & Impurities Decision_KF->Test_HPLC Yes Action_Dry Corrective Action: Vacuum Dry @ 40°C Decision_KF->Action_Dry No Decision_HPLC Assay >99.5% AND Amine <0.1%? Test_HPLC->Decision_HPLC Action_Recryst Corrective Action: Recrystallize (IPA/Hexane) Decision_HPLC->Action_Recryst No Release RELEASE BATCH Proceed to Cyclization Decision_HPLC->Release Yes Action_Dry->Test_KF Retest Action_Recryst->Sample Retest

Caption: Figure 2. QC Decision Tree emphasizing the critical "Hard Stop" at moisture analysis before HPLC testing.

Conclusion

Treating 3-Chloro-N-(2-methoxybenzyl)propanamide as a simple commodity intermediate is a false economy in Agomelatine development.[1] The data supports a shift toward Enhanced Specifications , specifically targeting moisture (<0.1%) and residual amine (<0.1%).[1]

While this increases the burden on the intermediate purification step (often requiring an extra drying cycle or recrystallization), it protects the expensive Friedel-Crafts stage, reduces catalyst consumption by 33%, and significantly improves the impurity profile of the final API.[1]

References

  • European Medicines Agency (EMA). (2007).[1] Assessment Report for Valdoxan (Agomelatine).[1][2] Procedure No. EMEA/H/C/915. Link

  • PubChem. (n.d.).[1] Compound Summary: 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS 105909-52-2).[1] National Library of Medicine. Link[1]

  • Dridi, I., et al. (2013).[3] Agomelatine: A new antidpressant.[2][3][4][] (Contextual reference on Agomelatine pharmacology and structure).

  • Annapurna, M.M., et al. (2017).[3] Forced Degradation Studies of Agomelatine: Development and Validation of Stability Indicating RP-HPLC Method. Research Journal of Pharmacy and Technology. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-chloro-N-(2-methoxybenzyl)propanamide.[1]Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-N-(2-methoxybenzyl)propanamide

Executive Risk Profile Status: Warning (Irritant / Harmful / Potential Sensitizer)[1] As a Senior Application Scientist, I must look beyond the standard Safety Data Sheet (SDS) classifications. While 3-Chloro-N-(2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile

Status: Warning (Irritant / Harmful / Potential Sensitizer)[1]

As a Senior Application Scientist, I must look beyond the standard Safety Data Sheet (SDS) classifications. While 3-Chloro-N-(2-methoxybenzyl)propanamide is officially classified as an Irritant (Skin/Eye) and Harmful by ingestion [1, 3], its structure contains a 3-chloropropanamide motif .[1]

The Scientific Reality: This terminal chloro-alkyl group renders the molecule an electrophile.[1] In physiological conditions, such molecules can potentially alkylate biological nucleophiles (proteins/DNA) or cyclize to form reactive intermediates. Therefore, we treat this not merely as "dust" but as a contact sensitizer requiring strict dermal isolation.

Hazard Classification (GHS)
Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedSystemic absorption via GI tract.[1]
H315 Causes skin irritationDermal inflammation; potential alkylation of skin proteins.
H319 Causes serious eye irritationDirect mucosal damage from the amide/halide functionality.
H335 May cause respiratory irritationMucosal irritation from inhalation of fine particulates.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for electrophilic intermediates. The following PPE system is designed to create a self-validating barrier against both the solid compound and its solutions.

PPE Selection Protocol[2][3][4]
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm / Inner: 0.06mm)Why: Halogenated amides can permeate thin nitrile when in organic solvents (e.g., DCM, DMF).[1] Double gloving provides a "breakthrough indicator" gap and extends permeation time by >40 minutes [8].
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses have gaps.[1] As a fine powder, this compound can bypass side-shields on air currents.[1] Goggles seal the ocular cavity completely.
Respiratory N95 / P2 Respirator (Solids)Half-Mask w/ OV Cartridge (Solutions)Why: H335 indicates respiratory tract irritation.[1][2] If heating or dissolving in volatile solvents, organic vapor (OV) protection is mandatory.
Body Tyvek® Lab Coat (or equivalent)Why: Cotton coats absorb and hold powders against the skin. Non-woven poly-materials shed particulates, preventing secondary exposure.[1]

Operational Workflow: Handling & Synthesis

This protocol minimizes the "human factor" in contamination.

Phase A: Solid Handling (Weighing & Transfer)

Context: The compound is a solid (White to Off-White) [3].[1][3] Static electricity is the primary vector for contamination.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Reason: Charged particles of chloro-amides will "jump" onto glove cuffs.[1]

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Dirty): Holds the spatula/container.

    • Right Hand (Clean): Touches only the balance door and notebook.

  • Transfer: Dissolve the solid inside the fume hood immediately after weighing. Do not transport dry powder across the lab in open vessels.

Phase B: Reaction & Solubilization

Context: Once dissolved (e.g., in DMF or Dichloromethane), the risk of skin permeation increases exponentially.

  • Solvent Selection: If possible, avoid DMSO. Reason: DMSO acts as a carrier solvent, dramatically increasing the rate at which the dissolved amide penetrates the stratum corneum.

  • Temperature Control: If heating >50°C, use a closed system (condenser) to prevent vapor phase transport of the amide.

Phase C: Decontamination (Doffing)

Most exposures occur when taking off PPE.[1]

  • Wash Outer Gloves: Rinse with soap/water before removal.

  • Peel Technique: Remove gloves by peeling from the cuff inside-out, trapping the contaminated exterior.

  • Hand Wash: Wash hands with cool water and soap for 60 seconds. Reason: Hot water opens pores, potentially facilitating absorption of any trace residue.

Visualized Workflows (Graphviz)[1]

Diagram 1: PPE Decision Logic

A logic gate for selecting the correct protection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 3-Chloro-N-(2-methoxybenzyl)propanamide State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Mask_Solid Respiratory: N95 or Fume Hood Solid->Mask_Solid Glove_Solid Gloves: Single Nitrile (0.11mm) Solid->Glove_Solid Mask_Liquid Respiratory: Half-Mask (OV Cartridge) Liquid->Mask_Liquid Volatile Solvent? Glove_Liquid Gloves: Double Nitrile or Butyl Liquid->Glove_Liquid High Permeation Risk

Caption: Decision matrix for PPE selection based on physical state. Red indicates higher-level protection requirements.[1][4]

Diagram 2: Emergency Spill Response

Immediate actions to take in case of containment breach.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate Assess 2. Assess: Powder vs. Liquid Evacuate->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid WetWipe 3. Cover with Wet Paper Towels (Prevent Dust) Powder->WetWipe Absorb 3. Use Vermiculite/Pads Liquid->Absorb Bag 4. Double Bag (HazWaste) WetWipe->Bag Absorb->Bag Clean 5. Soap & Water Wash Bag->Clean

Caption: Step-by-step spill response.[1][4][5] Note the specific instruction to wet-wipe powders to prevent aerosolization.[1]

Disposal & Waste Management

Classification: Halogenated Organic Waste. Do not mix with non-halogenated solvents (like Acetone/Methanol waste) as this increases incineration costs and complicates safety processing.[1]

  • Segregation: Collect in a dedicated carboy labeled "Halogenated Organics."

  • Quenching (Optional): If you have large quantities (>10g) of the pure acyl chloride precursor or highly reactive intermediate, quench with dilute aqueous ammonia before disposal. For the amide itself (3-Chloro-N-(2-methoxybenzyl)propanamide), direct disposal is safe.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers as trace HCl evolution (from hydrolysis of the chloro-group over time) can corrode metal [5].[1]

References

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: 3-Chloro-N-(2-methoxybenzyl)propanamide Precautionary Statements. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-chloro-N-(2-methoxybenzyl)propanamide | CAS 105909-52-2 Product Information. Retrieved from

  • ChemicalBook. (2026).[1][3] Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. Retrieved from

  • BLD Pharm. (n.d.).[1] 3-Chloro-N-(2-methoxybenzyl)propanamide Safety Information. Retrieved from

  • Fisher Scientific. (2009).[1] Safety Data Sheet: Handling Halogenated Derivatives. Retrieved from

  • Hampshire College. (n.d.).[1] Lab Safety Manual: Working with Hazardous Materials. Retrieved from

  • National Institutes of Health (NIH). (n.d.).[1] Chemical Safety Guide, 5th Ed - Personal Protective Equipment. Retrieved from [1]

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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